molecular formula C10H18BrNO B1293974 1-(2-Bromobutanoyl)-3-methylpiperidine CAS No. 1119451-43-2

1-(2-Bromobutanoyl)-3-methylpiperidine

Cat. No. B1293974
M. Wt: 248.16 g/mol
InChI Key: HFLVSAVEBWENNL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated organic compounds is a topic of interest in several of the provided papers. For instance, an improved process for synthesizing a brominated indole derivative is described, which is a key intermediate in the synthesis of a migraine medication . Another paper discusses the synthesis of 1-bromobutane from n-butyl alcohol and bromine, which shares a bromobutyl moiety with the compound of interest . Although these methods do not directly apply to the synthesis of "1-(2-Bromobutanoyl)-3-methylpiperidine," they offer a background on bromination reactions and potential synthetic routes that could be adapted for its synthesis.

Molecular Structure Analysis

Structural elucidation is crucial for understanding the properties of brominated compounds. The paper on the structural elucidation of enantiopure and racemic 2-bromo-3-methylbutyric acid provides insights into the solid-state structures and preferred conformations of brominated carboxylic acids . This information could be extrapolated to predict the molecular structure and conformation of "1-(2-Bromobutanoyl)-3-methylpiperidine."

Chemical Reactions Analysis

The reactivity of brominated compounds is highlighted in the paper discussing the reaction of cyanogen bromide with a hydroxypiperidine derivative, leading to brominated products . This study indicates that brominated piperidines can undergo further chemical transformations, which could be relevant when considering the reactivity of "1-(2-Bromobutanoyl)-3-methylpiperidine."

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds are influenced by their molecular structure. The paper on the supramolecular cocrystal of 2-amino-3-bromopyridine with 4-methylbenzoic acid discusses the characterization of a brominated pyridine derivative, including its crystal structure and hydrogen bonding interactions . Although the compound is not a piperidine derivative, the principles of intermolecular interactions and characterization techniques are applicable.

Scientific Research Applications

  • Ethyl 1-(2-bromobutanoyl)piperidine-3-carboxylate

    • Scientific Field: Organic Chemistry
    • Application Summary: This compound is used in the synthesis of various organic compounds .
    • Methods of Application: The specific methods of application are not provided in the source .
    • Results or Outcomes: The outcomes of the use of this compound are not specified in the source .
  • 2-Bromo-4-chlorophenyl-2-bromobutanoate

    • Scientific Field: Organic Chemistry
    • Application Summary: This compound was synthesized via the reaction of 2-bromo-4-chlorophenol with 2-bromobutanoyl bromide in the presence of pyridine . A variety of 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives were synthesized with moderate to good yields via a Pd-catalyzed Suzuki cross-coupling reaction .
    • Methods of Application: The compound was synthesized via the reaction of 2-bromo-4-chlorophenol with 2-bromobutanoyl bromide in the presence of pyridine . A variety of 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives were synthesized with moderate to good yields via a Pd-catalyzed Suzuki cross-coupling reaction .
    • Results or Outcomes: The reactivity and electronic properties of the compounds were studied using Frontier molecular orbital analysis, non-linear optical properties, and molecular electrostatic potential studies .
  • 5-(2-Bromo-1-oxobutyl)-8-hydroxy-2(1H)-quinolinone

    • Scientific Field: Pharmacology
    • Application Summary: Derivatives of this compound exhibit a wide range of pharmacological activities, such as antimicrobial, anti-inflammatory, antidiabetic, antiviral, antitumor, and antitubercular activities.
    • Methods of Application: The specific methods of application are not provided in the source.
    • Results or Outcomes: The outcomes of the use of this compound are not specified in the source.
  • 2-Bromobutanoyl chloride

    • Scientific Field: Organic Chemistry
    • Application Summary: This compound is used in the synthesis of various organic compounds .
    • Methods of Application: The specific methods of application are not provided in the source .
    • Results or Outcomes: The outcomes of the use of this compound are not specified in the source .
  • Ethyl 1-(2-bromobutanoyl)piperidine-3-carboxylate

    • Scientific Field: Organic Chemistry
    • Application Summary: This compound is used in the synthesis of various organic compounds .
    • Methods of Application: The specific methods of application are not provided in the source .
    • Results or Outcomes: The outcomes of the use of this compound are not specified in the source .
  • (2R)-2-Bromobutanoyl bromide

    • Scientific Field: Organic Chemistry
    • Application Summary: This compound is used in the synthesis of various organic compounds .
    • Methods of Application: The specific methods of application are not provided in the source .
    • Results or Outcomes: The outcomes of the use of this compound are not specified in the source .
  • 2-Bromobutanoyl chloride

    • Scientific Field: Organic Chemistry
    • Application Summary: This compound is used in the synthesis of various organic compounds .
    • Methods of Application: The specific methods of application are not provided in the source .
    • Results or Outcomes: The outcomes of the use of this compound are not specified in the source .
  • Ethyl 1-(2-bromobutanoyl)piperidine-3-carboxylate

    • Scientific Field: Organic Chemistry
    • Application Summary: This compound is used in the synthesis of various organic compounds .
    • Methods of Application: The specific methods of application are not provided in the source .
    • Results or Outcomes: The outcomes of the use of this compound are not specified in the source .
  • (2R)-2-Bromobutanoyl bromide

    • Scientific Field: Organic Chemistry
    • Application Summary: This compound is used in the synthesis of various organic compounds .
    • Methods of Application: The specific methods of application are not provided in the source .
    • Results or Outcomes: The outcomes of the use of this compound are not specified in the source .

properties

IUPAC Name

2-bromo-1-(3-methylpiperidin-1-yl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18BrNO/c1-3-9(11)10(13)12-6-4-5-8(2)7-12/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFLVSAVEBWENNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCCC(C1)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70649288
Record name 2-Bromo-1-(3-methylpiperidin-1-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromobutanoyl)-3-methylpiperidine

CAS RN

1119451-43-2
Record name 2-Bromo-1-(3-methyl-1-piperidinyl)-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119451-43-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1-(3-methylpiperidin-1-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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